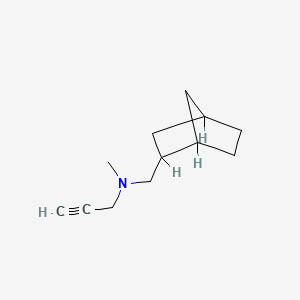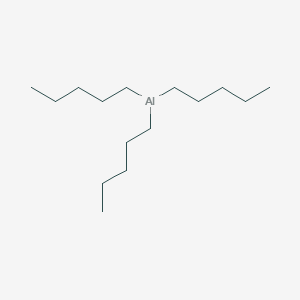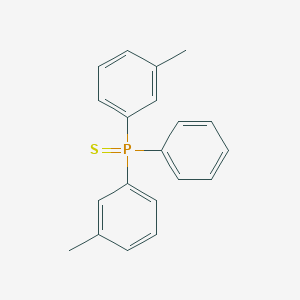
Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane: is an organophosphorus compound characterized by the presence of a sulfanylidene group attached to a lambda5-phosphane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of phenylphosphine with 3-methylphenyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent, such as toluene or dichloromethane. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine, thiol derivatives
Substitution: Various substituted phosphine derivatives
科学的研究の応用
Chemistry: Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development. Researchers explore its potential as an inhibitor of specific enzymes or as a therapeutic agent for certain diseases.
Industry: In the industrial sector, this compound is used as an additive in the formulation of specialty chemicals and materials. Its ability to modify the properties of polymers and other materials is highly valued.
作用機序
The mechanism of action of Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the compound’s phosphane core can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
類似化合物との比較
Bis(3-methylphenyl)phosphine: Similar in structure but lacks the sulfanylidene group.
Phenylphosphine: A simpler analog with only one phenyl group attached to the phosphane core.
Triphenylphosphine: Contains three phenyl groups attached to the phosphane core, differing in steric and electronic properties.
Uniqueness: Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both 3-methylphenyl and phenyl groups, along with the sulfanylidene moiety
特性
CAS番号 |
20676-76-0 |
|---|---|
分子式 |
C20H19PS |
分子量 |
322.4 g/mol |
IUPAC名 |
bis(3-methylphenyl)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H19PS/c1-16-8-6-12-19(14-16)21(22,18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 |
InChIキー |
DTACHTMONKNJKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


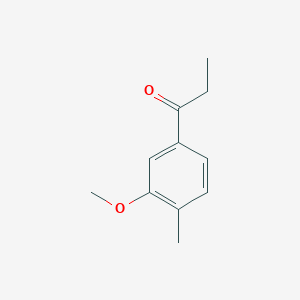
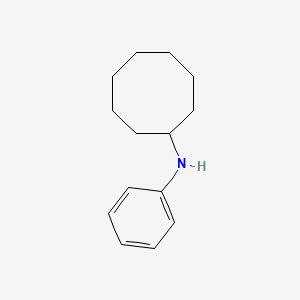


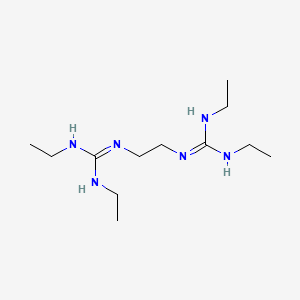
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
